![molecular formula C12H22N2O3 B2744696 endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate CAS No. 1638683-57-4](/img/structure/B2744696.png)
endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate” is a chemical compound . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It is based on the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and require a high level of expertise in organic chemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Aplicaciones Científicas De Investigación
Oxidative Stress and Antioxidant Properties
Research on compounds like tert-Butyl hydroperoxide explores their role in oxidative stress, a critical factor in the pathogenesis of various diseases, including those caused by human immunodeficiency virus (HIV) and acquired immunodeficiency syndrome (AIDS). The study by Repetto et al. (1996) investigated oxidative stress in human erythrocytes among patients at different stages of HIV infection, highlighting the potential of tert-Butyl compounds to induce oxidative stress and the importance of antioxidants in mitigating these effects (Repetto et al., 1996).
Environmental and Health Safety
The environmental exposure and health implications of related compounds, such as Methyl-tert-butyl-ether (MTBE), have been extensively studied. Neoptolemos et al. (1990) discussed the use of MTBE in treating bile duct stones, indicating its medical application but also hinting at the broader environmental presence and potential health impacts of similar tert-Butyl compounds (Neoptolemos et al., 1990).
Therapeutic Applications
Gliclazide, a drug containing an azabicyclo-octyl ring, has been studied for its effects on endothelial function in patients with newly diagnosed type 2 diabetes. This research by Chen et al. (2011) demonstrates the antioxidant properties of such compounds and their potential to improve health outcomes in diabetic patients (Chen et al., 2011).
Exposure Assessment and Biomonitoring
Studies on human exposure to non-persistent environmental chemicals, including various tert-Butyl compounds, highlight the importance of understanding human health risks associated with chemical exposure. Frederiksen et al. (2014) provided comprehensive biomonitoring data, emphasizing the need for continued surveillance and risk assessment of chemical exposures (Frederiksen et al., 2014).
Direcciones Futuras
The future directions for research on “endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate” and related compounds are likely to continue focusing on their synthesis and potential biological activities . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, in particular, is a topic of ongoing interest .
Propiedades
IUPAC Name |
tert-butyl N-[(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8?,9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGMDHUHBZCJMI-PBINXNQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2COCC(C1)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@@H]2COC[C@H](C1)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2744613.png)
![1'-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744614.png)
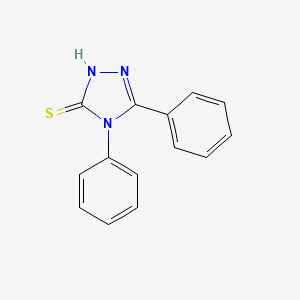
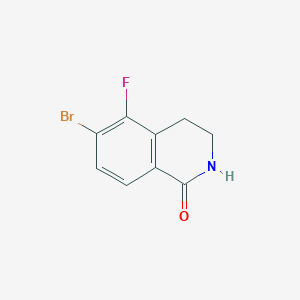

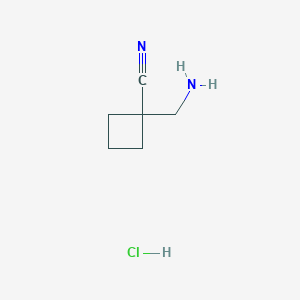
![6-benzyl-2,5-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744623.png)
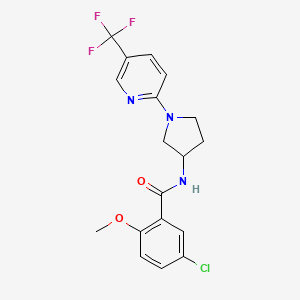
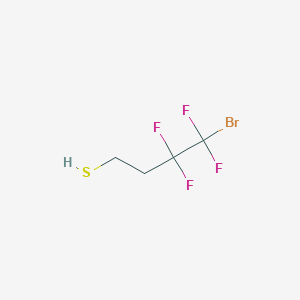

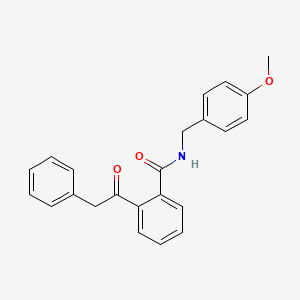
![6-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2744631.png)
![Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2744632.png)
![ethyl 4-((4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2744635.png)